molecular formula C13H14N2O2S B3084586 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142213-33-9

1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084586
CAS No.: 1142213-33-9
M. Wt: 262.33 g/mol
InChI Key: ALECOIFBQRFDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a complex organic compound. The 1,3-Benzodioxol-5-yl component suggests the presence of a benzodioxole group, which is a type of aromatic ether . The 4,4-dimethyl-1,4-dihydropyrimidine-2-thiol part indicates a dihydropyrimidine group, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step chemical processes. For instance, compounds structurally similar to N-1,3-benzodioxol-5-yl-2- (1H-indol-3-yl)acetamide are synthesized via a Pd-catalyzed C-N cross-coupling .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present and the reaction conditions.

Scientific Research Applications

Synthetic Methods and Biological Activities

The chemical structure of the subject compound resembles that of 1,5-benzothiazepines and 1,4-dihydropyrimidines, which are known for their diverse biological activities and serve as important scaffolds in drug discovery. The synthetic versatility of these compounds enables the development of new chemical entities with potential therapeutic benefits.

  • Synthetic Profile and Pharmacological Significance : 1,5-Benzothiazepines, sharing a partial structural similarity with the compound , are significant in medicinal chemistry due to their wide range of biological activities. They exhibit properties such as coronary vasodilatory, tranquilizer, antidepressant, and antihypertensive effects. The structural motif of 1,5-benzothiazepine, by extension, suggests that derivatives like the compound of interest could be explored for similar pharmacological profiles (Dighe et al., 2015).

  • Synthetic Approaches : Synthetic methodologies for benzothiazepines and benzodiazepines, related to the compound’s core structure, focus on the utilization of o-phenylenediamine as a precursor. These approaches provide a foundation for the synthesis of biologically active moieties, suggesting the potential for the compound to be synthesized through similar methodologies for research into its biological activities (Teli et al., 2023).

  • Chemical Reactivities and Biological Applications : The scaffold of 1,4-dihydropyrimidines, closely related to the compound of interest, is recognized for its therapeutic targets. This includes a range of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. The review of dihydropyrimidinones and thiones highlights the significance of these compounds in drug development, providing insight into potential research avenues for exploring the biological activities of the compound (Khasimbi et al., 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s always important to refer to the compound’s Safety Data Sheet (SDS) for detailed information .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-13(2)5-6-15(12(18)14-13)9-3-4-10-11(7-9)17-8-16-10/h3-7H,8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALECOIFBQRFDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
Reactant of Route 4
1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
Reactant of Route 5
1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
Reactant of Route 6
1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.